Erythro-D-β-Hydroxynorleucine
Description
Properties
Molecular Weight |
161.2 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxynorleucine (HNL)
- Structure : HNL lacks the stereochemical specificity of EDβHNL, existing as a racemic mixture (DL-HNL) or in L/D configurations. It features a hydroxyl group at the α- or β-carbon position, depending on the isomer.
- Biological Role: In mammals, HNL is a reduced form of dehydrohydroxylysinonorleucine (deH-HLNL), a collagen cross-link precursor. It contributes to tissue stability in scar collagen . In plants (e.g., Crotalaria juncea), HNL acts as a phytotoxic allelochemical, inhibiting weed radicle growth via water-soluble extracts .
- Key Difference : EDβHNL’s stereospecificity (erythro-D-β configuration) likely enhances its metabolic specificity compared to racemic HNL, which may explain its absence in allelopathic contexts.
Dihydroxylysinonorleucine (DHLNL)
- Structure : A lysine-derived cross-link with two hydroxyl groups, differing from EDβHNL’s single β-hydroxyl moiety.
- Biological Role: Predominant in fibrotic tissues (e.g., scars), DHLNL stabilizes collagen fibrils. It is abundant in pathological collagen but rare in normal tissue .
- Functional Contrast : Unlike EDβHNL, DHLNL is a glucosyl-galactosyl-modified cross-link, requiring lysyl hydroxylase 3 (LH3) for biosynthesis .
α-Hydroxynorleucine
- Structure : Hydroxyl group at the α-carbon, distinct from EDβHNL’s β-position.
- Biological Role: In Neurospora mutants, DL-α-hydroxynorleucine partially substitutes for lysine but exhibits growth-inhibitory effects when combined with other amino acids (e.g., phenylalanine, valine) .
- Key Difference : The α-hydroxyl configuration renders this compound metabolically incompatible with EDβHNL-specific pathways.
Comparative Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Specificity: EDβHNL’s erythro-D configuration may confer resistance to enzymatic degradation compared to L-isoforms, as seen in Neurospora mutants where D-amino acids are selectively utilized .
- Collagen Cross-Linking: While EDβHNL’s role remains unconfirmed, its analog HNL is critical in collagen maturation. Scar tissue contains 3–5× higher HNL/DHLNL levels than normal tissue, highlighting their pathological relevance .
- Ecological Interactions : HNL’s allelopathic activity in plants contrasts with EDβHNL’s hypothesized role in animals, underscoring functional divergence among stereoisomers .
Preparation Methods
Classical Chemical Synthesis via Mercuration and Bromination
One of the earliest and foundational methods for preparing erythro-D-β-hydroxynorleucine involves a multistep chemical synthesis pathway starting from unsaturated carboxylic acids, such as 2-hexenoic acid. This method was elaborated in the mid-20th century and involves:
- Mercuration of the unsaturated acid or ester to form an organomercurial intermediate.
- Bromination of the mercurial compound to introduce a bromine atom at the β-position.
- Ammonolysis of the β-bromo acid to replace bromine with an amino group.
- Hydrolysis with concentrated hydrobromic acid to convert methoxy derivatives to the β-hydroxy amino acid.
This sequence yields a mixture of diastereoisomeric β-amino-β-hydroxy acids, from which this compound can be isolated by fractional crystallization of benzoylated derivatives. The method is stereochemically informative, allowing elucidation of the configurations of the resulting amino acids through enzymatic resolution and oxidative degradation studies.
Key Data from Adams (1950) Synthesis:
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Mercuration | Mercuric acetate in methanol | Organomercurial intermediate | Not specified |
| Bromination | KBr + Br2 | β-Bromo acid derivative | Not specified |
| Ammonolysis | Ammonia solution | β-Amino acid intermediate | Not specified |
| Hydrolysis | Concentrated HBr or HCl | β-Hydroxy amino acid | ~1.2% for erythro-β-hydroxy derivative |
| Fractional crystallization | Benzoylation and solvent extraction | Separation of diastereomers | - |
This classical approach, while pioneering, suffers from low overall yields (about 1.2% for the erythro isomer) and involves hazardous reagents such as mercuric salts and hydrobromic acid.
Strecker Synthesis Adaptations for β-Hydroxy-α-Amino Acids
The Strecker synthesis is a widely used method for preparing amino acids, including non-proteinogenic ones, by reacting aldehydes with ammonia and cyanide ions to form α-amino nitriles, which are then hydrolyzed to amino acids.
- The process involves formation of an imine intermediate from an aldehyde and ammonia.
- Cyanide ion attacks the imine, producing an α-amino nitrile.
- Acidic hydrolysis converts the nitrile to the amino acid.
For this compound, the aldehyde precursor would be a β-hydroxy aldehyde corresponding to the side chain. This method provides access to racemic mixtures of amino acids, including β-hydroxy variants, which can be resolved later into enantiomerically pure forms.
Advantages include:
- Versatility in varying the aldehyde to synthesize diverse amino acids.
- Mild reaction conditions compared to mercuration-bromination.
- Potential for scale-up with safer reagents (e.g., ammonium chloride and potassium cyanide instead of HCN gas).
Limitations:
- The product is racemic, requiring additional chiral resolution steps.
- Synthesis of β-hydroxy aldehydes as starting materials can be challenging.
Mechanistic Summary:
| Step | Description |
|---|---|
| Imine formation | Aldehyde + NH3 → imine |
| Nucleophilic attack | CN⁻ attacks imine → α-amino nitrile |
| Hydrolysis | Acidic hydrolysis of nitrile → amino acid |
This method has been successfully applied to synthesize various β-hydroxy-α-amino acids, including L-DOPA, demonstrating its utility in preparing modified amino acids.
Enzymatic Biocatalytic Synthesis Using l-Threonine Transaldolase (ObiH)
Recent advances in biocatalysis have introduced enzymatic methods for the stereoselective synthesis of β-hydroxy-α-amino acids, including this compound. A notable example is the use of the enzyme ObiH, an l-threonine transaldolase, which catalyzes the formation of β-hydroxy-α-amino acids from l-threonine and various aldehydes.
- ObiH catalyzes the replacement of the threonine side chain with a new aldehyde, forming the β-hydroxy amino acid.
- The reaction is stereoselective, scalable, and operationally simple.
- ObiH exhibits broad substrate scope, accommodating aromatic, aliphatic, and heterocyclic aldehydes.
- The process avoids multi-step protecting group strategies common in chemical synthesis.
- Diastereoselectivity is initially high but may decrease at high conversion due to product re-entry into the catalytic cycle.
- High chemo-, site-, and stereoselectivity.
- Environmentally friendly and mild reaction conditions.
- Potential for preparative scale synthesis.
- Access to diverse β-hydroxy-α-amino acids with broad functional group tolerance.
Data Summary from ObiH-Catalyzed Synthesis:
| Parameter | Observation |
|---|---|
| Substrate scope | Aromatic, aliphatic, heterocyclic aldehydes |
| Diastereomeric ratio (initial) | High stereoselectivity |
| Scale | Milligram to preparative scale |
| Product modification | β-Chloro-α-amino acids, α-keto acids |
| Reaction conditions | Whole cell biocatalysis, mild aqueous medium |
This enzymatic approach represents a significant advancement in the preparation of this compound, combining efficiency, selectivity, and sustainability.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yield / Selectivity |
|---|---|---|---|---|
| Mercuration-Bromination-Hydrolysis | Multi-step chemical synthesis from 2-hexenoic acid | Established stereochemical control | Low yield, hazardous reagents | ~1.2% yield for erythro isomer |
| Strecker Synthesis | Imine formation, cyanide addition, hydrolysis | Versatile, mild conditions | Racemic products, requires chiral resolution | Racemic mixture, yield varies |
| Enzymatic Biocatalysis (ObiH) | l-Threonine transaldolase catalysis | High stereoselectivity, scalable | Requires enzyme availability | High diastereoselectivity, preparative scale |
Q & A
Q. How should researchers handle outliers in enzymatic assay results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
